molecular formula C9H19NO3 B146440 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine CAS No. 131606-42-3

3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine

Cat. No. B146440
M. Wt: 189.25 g/mol
InChI Key: ALTVLQHLIFBSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Characterization of Copolymers

The synthesis of poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate] (PSMA) through free radical polymerization has been reported, leading to the creation of random copolymers with 2,3-dihydroxypropyl methacrylate (DHPMA) upon partial hydrolysis of the acetal group. The study utilized 1H NMR and FTIR spectroscopy to determine copolymer composition and to indicate the presence of hydrogen bonding, respectively. The thermal properties, including glass transition temperature and thermal degradation, were also examined, showing that the glass transition temperature increases with DHPMA content. Additionally, dynamic light scattering was used to study the solution behavior of these copolymers in water, revealing the formation of clusters within a specific size range, which is dependent on the copolymer composition .

Cardiovascular Pharmacological Effects

A separate study focused on the cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats. These derivatives were found to have significant effects on outward potassium currents in rat tail arterial smooth muscle cell membranes and displayed varying levels of activity based on the substituents on the amine side chain. The study also explored the compounds' effects on cardiovascular hemodynamics parameters such as mean blood pressure and heart rate. The findings suggest that the branched alkyl substituents on these derivatives can induce hypotensive effects with modest inhibition of cardiac function .

Aziridination of Chiral Esters

The aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters has been investigated, leading to the production of aziridine derivatives. The reaction involves the addition of an (ethoxycarbonyl)amino group to the double bond, with good stereoselectivity observed for trans substrates. These aziridine products serve as precursors to polyhydroxy amino acids, which are of interest in various chemical syntheses .

Antifungal Activity of Propylamines

Research into the antifungal activity of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines has been conducted. These compounds were synthesized and tested against plant pathogenic fungi both in vitro and in vivo. The study found that certain compounds maintained antifungal activity, particularly when the substituents were not overly bulky or lipophilic. The structural similarities with known squalene epoxidase inhibitors were noted, although the usual mechanism of action for triazoles was maintained .

Large-Scale Preparation of Amino Acid Derivatives

A large-scale preparation method for (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid has been developed. The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. This method provides a pathway for the synthesis of various amino acid derivatives .

Crystal Structure Analysis

The synthesis and crystal structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate have been described. The compound was obtained as red-orange stable crystals through the reaction of specific precursors in the presence of triethylamine. The crystal structure confirmed the localization of the negative charge at the barbituric-acid ring in its enolate form .

Scientific Research Applications

Endophytic Fungal Metabolites

A study on the secondary metabolites of Xylaria sp., an endophytic fungus from Taxus mairei, identified a new metabolite related to 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine. The metabolites exhibited significant in vitro cytotoxicity and antibacterial activity, suggesting potential applications in pharmaceuticals and biotechnology (Lin et al., 2016).

Polymer Chemistry

The molecule has been used in polymer chemistry, particularly in the synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties. The research highlights its utility in creating polymers with specific properties, such as solubility in certain solvents and the formation of polymethacrylate with hydroxyurethane groups in the side chain, indicating its significance in the development of new materials (Kihara & Endo, 1992).

Surface Modification Materials

3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine has been used in the synthesis of ammonium-functionalized polydimethylsiloxanes. These materials are noted for their hydrophobic nature and contain ammonium groups suitable for interaction with negatively charged surfaces, making them valuable for special surface modifications. Their application in creating thin films and studying their morphology and antibacterial effects further underscores the versatility of this compound in scientific research (Novi et al., 2006).

properties

IUPAC Name

3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTVLQHLIFBSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Reactant of Route 2
Reactant of Route 2
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Reactant of Route 3
Reactant of Route 3
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Reactant of Route 5
Reactant of Route 5
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.